(3-Isopropoxy-propyl)-pyridin-3-ylmethyl-amine

描述

Systematic Nomenclature and Chemical Abstract Service Registry Information

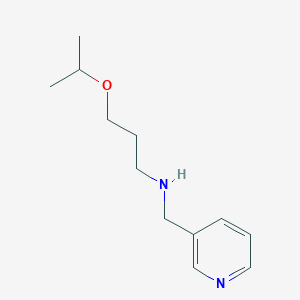

The systematic chemical nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being 3-Isopropoxy-N-(pyridin-3-ylmethyl)propan-1-amine. This nomenclature precisely describes the molecular architecture, indicating the presence of an isopropoxy group attached to a propyl chain, which is further connected to an amine nitrogen that bears a pyridin-3-ylmethyl substituent. The Chemical Abstract Service has assigned registry number 799260-47-2 to this compound, providing a unique identifier for chemical databases and regulatory documentation.

Alternative nomenclature systems describe this compound as this compound, emphasizing the structural relationship between the isopropoxy-substituted propyl chain and the pyridine-containing methylamine portion. The systematic naming convention follows the hierarchical approach of identifying the longest carbon chain as the base structure, with appropriate identification of substituents and their positional relationships. This naming system ensures unambiguous identification of the compound across different chemical databases and research publications.

The molecular database number assigned by Molecular Design Limited is MFCD04113958, which serves as an additional identifier in chemical inventory systems. This registration system provides cross-referencing capabilities across multiple chemical databases and facilitates accurate compound identification in research and commercial applications. The standardized nomenclature and registry information establish the foundation for all subsequent chemical and physical property determinations.

Table 1: Nomenclature and Registry Information

| Property | Value |

|---|---|

| Systematic Name | 3-Isopropoxy-N-(pyridin-3-ylmethyl)propan-1-amine |

| Alternative Name | This compound |

| Chemical Abstract Service Number | 799260-47-2 |

| Molecular Design Limited Number | MFCD04113958 |

| International Union of Pure and Applied Chemistry Name | 3-Isopropoxy-N-(pyridin-3-ylmethyl)propan-1-amine |

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₁₂H₂₀N₂O, indicating the presence of twelve carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom. This molecular composition reflects the complex heterocyclic structure containing both aliphatic and aromatic components. The carbon framework includes the pyridine ring system contributing six carbon atoms, the propyl chain providing three carbon atoms, the methylene bridge contributing one carbon atom, and the isopropyl group adding two additional carbon atoms.

The molecular weight calculation based on standard atomic masses yields 208.30 grams per mole. This molecular weight determination employs the accepted atomic masses of carbon (12.011), hydrogen (1.008), nitrogen (14.007), and oxygen (15.999) to provide precise mass calculations essential for analytical chemistry applications. The relatively moderate molecular weight places this compound within a range suitable for various pharmaceutical and synthetic applications, as it maintains sufficient structural complexity while remaining accessible to standard synthetic methodologies.

Elemental analysis calculations reveal the mass percentage composition of carbon (69.20%), hydrogen (9.68%), nitrogen (13.45%), and oxygen (7.68%). These percentages provide important information for analytical verification and purity assessment using techniques such as combustion analysis. The high carbon content reflects the significant contribution of the aromatic pyridine ring and aliphatic carbon chains to the overall molecular structure.

Table 2: Molecular Composition and Mass Data

| Component | Count | Atomic Mass | Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 12 | 12.011 | 144.132 | 69.20 |

| Hydrogen | 20 | 1.008 | 20.160 | 9.68 |

| Nitrogen | 2 | 14.007 | 28.014 | 13.45 |

| Oxygen | 1 | 15.999 | 15.999 | 7.68 |

| Total | 35 | 208.305 | 100.00 |

Three-Dimensional Structural Elucidation

The three-dimensional structure of this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the aliphatic chain segments. The pyridine ring maintains a planar aromatic configuration with standard bond angles and distances characteristic of six-membered nitrogen-containing heterocycles. The nitrogen atom within the pyridine ring adopts sp² hybridization, contributing to the planar geometry and aromatic stabilization of the ring system.

The central propyl chain connecting the isopropoxy group to the amine nitrogen displays considerable rotational freedom around the carbon-carbon single bonds. This flexibility allows for multiple conformational arrangements that can influence the overall molecular shape and potential interactions with biological targets or chemical reagents. The amine nitrogen exhibits sp³ hybridization, creating tetrahedral geometry around this center and enabling formation of hydrogen bonds through the lone pair electrons.

The isopropoxy substituent introduces additional steric bulk and branching to the molecular structure. The oxygen atom linking the isopropyl group to the propyl chain adopts sp³ hybridization with tetrahedral geometry, while maintaining two lone pairs of electrons available for hydrogen bonding interactions. The branched isopropyl group contributes to the overall lipophilic character of the molecule while providing steric hindrance that may influence chemical reactivity and biological activity.

Simplified Molecular Input Line Entry System notation CC(OCCCNCC1=CC=CN=C1)C provides a linear representation of the molecular connectivity. This notation begins with the isopropyl group (CC(O...)), followed by the propyl chain (CCCN), the methylene bridge (CC), and concludes with the pyridine ring (1=CC=CN=C1). The systematic notation enables computational analysis and database searching while maintaining complete structural information.

Table 3: Structural Features and Geometric Parameters

| Structural Feature | Description | Hybridization | Geometry |

|---|---|---|---|

| Pyridine Ring | Six-membered aromatic heterocycle | sp² | Planar |

| Amine Nitrogen | Secondary amine functionality | sp³ | Tetrahedral |

| Ether Oxygen | Isopropoxy linkage | sp³ | Tetrahedral |

| Aliphatic Chains | Flexible carbon frameworks | sp³ | Tetrahedral |

Isomerism and Stereochemical Considerations

The molecular structure of this compound does not contain asymmetric carbon centers, eliminating the possibility of optical isomerism or enantiomeric forms. However, the compound exhibits significant conformational isomerism due to the presence of multiple rotatable single bonds within the aliphatic chain segments. These conformational variations can influence the spatial arrangement of functional groups and affect chemical reactivity and biological interactions.

Rotational isomerism occurs around several key bonds, including the carbon-carbon bonds within the propyl chain and the carbon-nitrogen bond connecting the propyl chain to the pyridine-containing segment. The energy barriers for these rotational processes are typically low, allowing for rapid interconversion between conformational states at ambient temperatures. This conformational flexibility contributes to the entropy of the system and may influence binding interactions with molecular targets.

The position of the pyridine nitrogen atom creates opportunities for positional isomerism when compared to related compounds. The current structure features the pyridine nitrogen in the 3-position relative to the methylene attachment point, distinguishing it from potential 2-pyridyl or 4-pyridyl isomers. This positional arrangement influences the electronic properties of the pyridine ring and affects the basicity and hydrogen bonding capacity of the nitrogen atom.

Constitutional isomerism possibilities include alternative arrangements of the ether linkage and amine functionality within the carbon framework. Related structural isomers could feature different connection patterns between the isopropoxy group, propyl chain, and pyridine-containing segment. These constitutional alternatives would exhibit distinct chemical and physical properties despite maintaining the same molecular formula.

Table 4: Isomerism Classification and Characteristics

| Isomerism Type | Present | Description | Impact |

|---|---|---|---|

| Optical Isomerism | No | No asymmetric centers | No enantiomers possible |

| Conformational | Yes | Multiple rotatable bonds | Flexible three-dimensional arrangements |

| Positional | Potential | Pyridine nitrogen position | Influences electronic properties |

| Constitutional | Potential | Alternative connectivity | Different chemical properties |

属性

IUPAC Name |

3-propan-2-yloxy-N-(pyridin-3-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-11(2)15-8-4-7-14-10-12-5-3-6-13-9-12/h3,5-6,9,11,14H,4,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNHRXMVGPRKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropoxy-propyl)-pyridin-3-ylmethyl-amine typically involves the reaction of pyridine derivatives with isopropoxy-propylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

化学反应分析

Reactivity with Alkyl Halides

The amine undergoes alkylation reactions with primary and tertiary alkyl halides under zinc- or copper-mediated conditions. A zinc-mediated multicomponent reaction with iodomethane achieves near-quantitative yields (93–100%) in toluene solvent with CuI (10 mol%) and H₂O (1.5 equiv) .

Table 1: Alkylation Reaction Optimization

| Entry | Zinc (equiv) | Solvent | Additives | Yield (%) |

|---|---|---|---|---|

| 8 | 3.0 | Toluene | CuI (10 mol%), H₂O | 61 |

| 11 | 3.0 | Toluene | CuI (10 mol%), H₂O | 93 |

| 12 | 3.0 | Toluene | CuI (10 mol%), H₂O | 100 |

Tertiary alkyl halides (e.g., isopropyl iodide) require reduced TMSOTf loading (0.1 equiv) to achieve moderate yields (63–86%) .

Nucleophilic Additions to Pyridinium Intermediates

Protonation or acylation of the pyridine nitrogen generates electrophilic pyridinium ions, enabling 1,4-addition reactions. Organocuprates and Grignard reagents attack the C4 position of the pyridinium intermediate, forming dihydropyridine derivatives with stereochemical control (Figure 1) .

Key Example :

-

Reaction with methyllithium in THF at −78°C yields a dihydropyridine product with >90% diastereoselectivity via chelation-controlled transition states .

Acid-Catalyzed Reactions

Under acidic conditions (e.g., TMSOTf), the amine participates in carbonyl alkylation reactions. For instance, condensation with ketones (e.g., acetone) forms imine intermediates, which react with alkyl halides to produce α-branched amines .

Mechanistic Insight :

-

Imine formation is rate-limiting, with steric hindrance from the isopropoxy chain influencing reaction kinetics .

Stereoselective Transformations

Chiral auxiliaries or catalysts induce enantioselectivity in reactions. For example, copper-mediated conditions with chiral ligands achieve up to 80% enantiomeric excess (ee) in gram-scale syntheses of α-tertiary amines .

Application :

-

This method enables rapid synthesis of 5-HT₂A receptor antagonist analogues (e.g., compound 13a ), highlighting pharmacological relevance .

Oxidation and Reduction Pathways

科学研究应用

Pharmaceutical Development

The compound has been investigated as a potential therapeutic agent due to its ability to interact with various biological targets. Notably, it has been studied for its role as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology and inflammatory diseases.

Table 1: Potential Therapeutic Applications of (3-Isopropoxy-propyl)-pyridin-3-ylmethyl-amine

| Application Area | Description |

|---|---|

| Cancer Therapy | Inhibition of PI3K signaling pathways, potentially reducing tumor growth. |

| Respiratory Diseases | May alleviate symptoms in conditions like asthma and COPD by modulating immune responses. |

| Antiviral Activity | Potential use in treating viral infections through immune modulation. |

Biochemical Research

The compound serves as a valuable tool in proteomics research, aiding in the study of protein interactions and functions. Its ability to stabilize protein complexes makes it useful in understanding cellular mechanisms.

Case Study: Protein Interaction Studies

In a study focusing on the interaction of proteins involved in cellular signaling pathways, this compound was utilized to enhance the stability of protein complexes during analysis. This allowed for more accurate measurements of binding affinities and interaction dynamics.

Nanotechnology Applications

Recent advancements have explored the integration of this compound into nanotechnology frameworks for drug delivery systems. Its chemical properties facilitate the development of nanoparticles that can target specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects.

Table 2: Nanotechnology Applications

| Application | Description |

|---|---|

| Targeted Drug Delivery | Utilization in nanoparticles for precise delivery to cancer cells. |

| Diagnostic Imaging | Potential use as a contrast agent in imaging techniques due to its unique properties. |

作用机制

The mechanism of action of (3-Isopropoxy-propyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

The position of the methylamine substituent on the pyridine ring significantly impacts physicochemical and biological properties:

Key Findings :

- The 3-substituted isomer is more commonly synthesized (1 supplier vs. 2 for the 4-isomer), suggesting preferential use in research .

- 4-substituted pyridines often display enhanced solubility due to symmetrical charge distribution, whereas 2-substituted analogs face steric challenges in binding interactions .

Variants with Different Substituents

Halogenated Derivatives

- (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine (CAS: N/A): Incorporates a bromine atom at the pyridine 6-position.

Alkylamine vs. Alkoxyamine Chains

- 3-(Dimethylamino)propylamine (CAS: 45102-52-1): Replaces the isopropoxy group with a dimethylamino-propyl chain. This increases basicity (pKa ~9–10) and solubility in acidic media, making it more suitable for pharmaceutical formulations .

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (CAS: N/A): Features a pyrazole core instead of a linear chain. The rigid pyrazole ring enhances metabolic stability but reduces conformational flexibility .

Complex Amines with Heterocycles

- N-[(1R,3S)-3-Isopropyl-3-({4-[5-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (): Incorporates piperazine and cyclopentyl groups, increasing molecular weight (MW ~512 g/mol) and complexity. Such structures are typical in kinase inhibitors, highlighting the role of auxiliary heterocycles in target specificity .

Structural Insights :

生物活性

(3-Isopropoxy-propyl)-pyridin-3-ylmethyl-amine is a compound that has gained attention in biochemical research due to its potential therapeutic properties and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in drug discovery and development.

The compound is characterized by its unique structure, which includes a pyridine ring and an isopropoxy group. This configuration allows it to engage in various biochemical interactions, making it a candidate for further pharmacological studies.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. The compound's ability to bind to these targets is essential for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity in biochemical pathways.

- Antiproliferative Effects : Preliminary studies suggest that it may possess antiproliferative properties, indicating potential applications in cancer therapy .

- Kinase Inhibition : Similar compounds have demonstrated kinase inhibitory activity, suggesting that this compound might also inhibit specific kinases involved in cancer progression .

Case Studies and Research Findings

- Antiproliferative Activity : In vitro studies have demonstrated that derivatives of similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with a similar amine structure showed IC50 values ranging from 9.6 μM to 41 μM, indicating their effectiveness in inhibiting cell growth .

- Kinase Inhibitors : A review of small molecule kinase inhibitors highlighted the importance of structural modifications in enhancing potency. Compounds with similar amine functionalities have been shown to effectively inhibit kinases associated with cancer, suggesting that this compound could be explored for its kinase inhibitory potential .

Data Table: Summary of Biological Activities

常见问题

Q. What are the recommended synthetic routes for synthesizing (3-Isopropoxy-propyl)-pyridin-3-ylmethyl-amine, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step approach involving coupling reactions between pyridine derivatives and isopropoxy-propyl precursors is typical. For example, copper-catalyzed cross-coupling (e.g., using CuBr) with cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours can yield amine derivatives . Optimize yields by adjusting catalyst loading (e.g., 0.05–0.1 eq CuBr), solvent polarity, and reaction duration. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the target compound .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use H NMR and C NMR to confirm substituent positions and stereochemistry, referencing shifts for pyridine protons (δ 8.5–9.0 ppm) and isopropoxy groups (δ 1.0–1.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI m/z [M+H]), while IR spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm) . Purity assessment via HPLC (>98%) is recommended .

Q. What safety protocols are critical when handling amine derivatives like this compound?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors and wear nitrile gloves/lab coats to prevent skin contact. Store in airtight containers under inert gas (N) at 2–8°C to prevent degradation . In case of exposure, rinse skin with soap/water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of structurally similar amine derivatives?

- Methodological Answer : Low yields (e.g., 17.9% in a related synthesis ) may arise from steric hindrance or side reactions. Optimize by:

- Catalyst Screening : Test Pd/C or Ni catalysts for coupling efficiency.

- Solvent Effects : Switch from DMSO to DMAc or THF to reduce byproduct formation.

- Temperature Gradients : Perform stepwise heating (e.g., 35°C → 60°C) to enhance reactivity .

Q. How to design experiments assessing the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach:

Abiotic Studies : Measure hydrolysis rates at varying pH (3–9) and UV stability using LC-MS .

Biotic Studies : Use soil microcosms to track microbial degradation over 30 days, quantifying metabolites via GC-MS .

Ecotoxicology : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours to determine LC values .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies between experimental and theoretical NMR shifts may indicate tautomerism or impurities. Validate via:

- 2D NMR : Use HSQC and HMBC to confirm connectivity.

- X-ray Crystallography : Resolve ambiguous stereochemistry .

- Computational Modeling : Compare DFT-calculated shifts (e.g., Gaussian 16) with experimental data .

Q. What computational methods predict the reactivity of the isopropoxy-propyl group in nucleophilic substitutions?

Q. How does pH influence the stability of this compound in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。